Bromoxynil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMXNNIRAGDFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO | |
| Record name | BROMOXYNIL | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2961-67-3 (hydrochloride salt), 2961-68-4 (potassium salt) | |
| Record name | Bromoxynil [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689845 | |
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DSSTOX Substance ID |
DTXSID3022162 | |
| Record name | Bromoxynil | |
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Molecular Weight |
276.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromoxynil is a colorless solid. Melting point 382-384 °F (194-195 °C). Sublimes at 275 °F (135 °C) under pressure of 0.15 mmHg. Used as a herbicide., Colorless, white, beige, or slightly yellow odorless solid; [HSDB] Off-white powder; [MSDSonline] | |
| Record name | BROMOXYNIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18068 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bromoxynil | |
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Solubility |
IN WATER 130 PPM (0.013%) WT/VOL @ 20-25 °C; IN ETHANOL 7% WT/VOL @ 20-25 °C; IN LIGHT PETROLEUM & XYLENE 1-2% WT/VOL @ 20-25 °C, IN DIMETHYLFORMAMIDE 61% WT/VOL @ 20-25 °C; IN BENZENE 1% WT/VOL @ 20-25 °C; IN METHANOL 9% WT/VOL @ 20-25 °C; IN ACETONE 17% WT/VOL AT 20-25 °C, Solubility in (g/L) at 25 °C: acetone 170; tetrahydrofuran 410, In dimethylformamide 610, acetone, cyclohexanone 170, methanol 90, ethanol 70, mineral oils <20, benzene 10 (all in g/L, 25 °C), In water, 130 mg/L at 25 °C | |
| Record name | BROMOXYNIL | |
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Vapor Pressure |
0.00000005 [mmHg], 1.7X10-1 mPa /1.28X10-6 mm Hg/ at 25 °C | |
| Record name | Bromoxynil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | BROMOXYNIL | |
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Color/Form |
WHITE CRYSTALLINE SOLID, LIGHT BUFF TO CREAMY POWDER, Colorless solid, White to slightly yellow crystalline solid | |
CAS No. |
1689-84-5 | |
| Record name | BROMOXYNIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18068 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bromoxynil | |
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| Record name | Bromoxynil [ANSI:ISO] | |
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| Record name | Bromoxynil | |
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| Record name | 3,5-dibromo-4-hydroxybenzonitrile | |
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| Record name | BROMOXYNIL | |
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Melting Point |
MP: 194-195 °C (sublimes at 135 °C/0.15 mm Hg), MP: 188-192 °C /Technical bromoxynil (approx 95% pure)/ | |
| Record name | BROMOXYNIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular and Cellular Mechanisms of Action
Inhibition of Photosystem II Electron Transfer in Plant Chloroplasts
Bromoxynil is a potent inhibitor of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis. hb-p.comumn.edu By disrupting the electron flow within PSII, this compound effectively halts the plant's ability to convert light energy into chemical energy. hb-p.com This interference with the electron transport chain leads to the generation of reactive oxygen species, which cause cellular membrane damage and ultimately lead to the death of the susceptible plant. chemicalwarehouse.com
The inhibitory effect of this compound stems from its ability to bind to a specific site within the PSII complex. umn.edu It targets the D1 protein, a core subunit of the PSII reaction center. hb-p.comresearchgate.net this compound competes with plastoquinone, the native electron acceptor, for its binding site (the QB site) on the D1 protein. nih.govresearchgate.net While many PSII-inhibiting herbicides bind to this general region, the specific binding niche for this compound has been identified as involving the amino acid histidine 215 of the D1 protein. researchgate.netresearchgate.net Molecular docking simulations suggest that analogues of this compound may form a stronger hydrogen bond within this pocket of the D1 protein than this compound itself, potentially enhancing their herbicidal activity. nih.gov
Table 1: this compound Interaction with Photosystem II
| Component | Interaction Site | Consequence |
|---|---|---|
| Photosystem II (PSII) | D1 protein (QB binding site) | Inhibition of electron transfer |
| Plastoquinone | Competes for binding site | Disruption of photosynthesis |
By blocking the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), this compound effectively halts the process of photoreduction, the light-driven reduction of NADP+ to NADPH. lsuagcenter.comnih.gov This blockage of the electron transport chain also disrupts the generation of the proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Consequently, photophosphorylation, the process of producing ATP from ADP and inorganic phosphate, is inhibited. biochemden.com The disruption of these fundamental processes deprives the plant of the energy and reducing power required for carbon fixation and other metabolic activities, leading to rapid depletion of energy reserves and cell death. hb-p.com
Uncoupling of Oxidative Phosphorylation in Cellular Respiration
In addition to its primary role as a photosynthesis inhibitor, this compound also acts as an uncoupler of oxidative phosphorylation in mitochondria. nih.gov Uncouplers are substances that disrupt the tight coupling between the electron transport chain and ATP synthesis. biochemden.comnih.gov They achieve this by dissipating the proton motive force across the inner mitochondrial membrane, which is essential for driving the ATP synthase enzyme. biochemden.comresearchgate.net
A proposed mechanism for this compound-induced cell death involves the acidification of the cytosol. nih.gov According to this hypothesis, the protonated form of this compound can enter the plant cell and release a proton (H+), thereby lowering the cytosolic pH. nih.gov This acidification can inhibit vital cellular processes, including the action of electrogenic proton pumps at the plasma membrane, which are crucial for maintaining cellular pH homeostasis and energizing secondary transport. nih.govfrontiersin.org The inhibition of these pumps would further exacerbate the disruption of the cell's internal environment. nih.gov
Differential Physiological Responses and Selectivity in Susceptible versus Tolerant Plant Species
This compound is known for its selective control of broadleaf weeds, while generally sparing grass crops like wheat. chemicalwarehouse.comhb-p.com This selectivity is not based on a single factor but is the result of a complex interplay of physiological and morphological differences between susceptible and tolerant species. cambridge.org
Research comparing the susceptible coast fiddleneck to the tolerant winter wheat revealed that several factors contribute to this differential response. cambridge.org Coast fiddleneck plants retained more of the herbicide spray solution and showed more rapid penetration of this compound into their leaves compared to wheat. cambridge.org However, these factors alone did not fully account for the observed selectivity, suggesting that metabolic detoxification mechanisms also play a significant role. Even after accounting for differences in spray retention and penetration, coast fiddleneck was estimated to be 30 times more susceptible to this compound than wheat. cambridge.org The differential susceptibility of various plant species to herbicides can often be attributed to differences in the accumulation of toxic intermediates. nih.govnih.gov
Table 2: Factors Influencing this compound Selectivity (Wheat vs. Coast Fiddleneck)
| Factor | Wheat (Tolerant) | Coast Fiddleneck (Susceptible) | Reference |
|---|---|---|---|
| Spray Retention | Lower | Higher | cambridge.org |
| Penetration Rate | Slower | More Rapid | cambridge.org |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| ADP |
| ATP |
| This compound |
| Malate |
| NADPH |
| NADP+ |
| Plastoquinone |
Metabolism and Biodegradation Pathways
Plant Metabolism of Bromoxynil and its Ester Derivatives (e.g., Octanoate (B1194180), Heptanoate)
This compound is often applied in the form of its octanoate and heptanoate (B1214049) esters, which are chemically and physically similar. canada.ca These ester forms are readily absorbed by plants and undergo metabolic processes that lead to the active herbicidal form and subsequent detoxification.
Once inside the plant, this compound esters such as this compound octanoate and this compound heptanoate are rapidly metabolized. nih.govepa.gov The primary metabolic step is the hydrolysis of the ester linkage, which converts the ester derivatives into the biologically active form, this compound phenol (B47542) (3,5-dibromo-4-hydroxybenzonitrile). nih.govepa.govnih.gov This conversion is a critical activation step, as it is the phenolic form that acts as a potent inhibitor of photosynthesis in susceptible plant species. canada.cawikipedia.org Studies have shown that this hydrolysis occurs swiftly, with this compound phenol being the only chemical species identified in plant tissues following application of the octanoate ester. nih.gov The rapid conversion of the ester forms to the phenol is a consistent finding across various studies and environmental conditions. epa.govregulations.gov In aqueous environments, the hydrolysis of this compound octanoate to the phenol is also observed, with the rate being pH-dependent, increasing under alkaline conditions. canada.caccme.ca
Following the initial hydrolysis to this compound phenol, plants employ further detoxification mechanisms to mitigate the herbicidal effects. A key pathway is the conjugation of the toxic xenobiotic with endogenous molecules. Plant glutathione (B108866) S-transferases (GSTs), a multifunctional enzyme family, play a crucial role in this process. nih.gov These enzymes catalyze the conjugation of this compound with reduced glutathione (GSH), a tripeptide. nih.gov This conjugation reaction increases the water solubility of the herbicide and renders it less toxic. The resulting glutathione conjugate can then be sequestered into vacuoles or transported out of the cell, effectively removing the herbicide from its site of action in the chloroplasts. nih.gov This detoxification through GSH conjugation is a significant factor in the tolerance of certain plant species, like wheat, to this compound. nih.gov
Microbial Degradation in Environmental Systems
In soil and water, the persistence of this compound is largely dictated by microbial activity. A diverse range of bacteria has been identified that can break down and utilize this compound as a source of carbon and nitrogen, a process known as mineralization. oup.comresearchgate.net
Numerous bacterial species capable of degrading this compound have been isolated from soil and subsurface environments. These microorganisms play a vital role in the natural attenuation of the herbicide. researchgate.net Among the identified species are:
Klebsiella pneumoniae subsp. ozaenae : This bacterium was isolated from soil and can completely metabolize this compound, using the liberated ammonia (B1221849) as its sole nitrogen source. nih.gov
Flavobacterium sp. (Strain ATCC 39723) : This species, known for degrading pentachlorophenol (B1679276) (PCP), is also capable of degrading this compound. nih.gov
Desulfitobacterium chlororespirans : This anaerobic bacterium can dehalogenate this compound, using it as an electron acceptor for growth. nih.gov
Other genera including Arthrobacter , Pseudomonas , Rhizobium , Rhodococcus , Variovorax , Aminobacter , Streptomyces , and Sphingobium have also been reported to be involved in the degradation of benzonitrile (B105546) herbicides like this compound. researchgate.net
The presence and activity of these microbial communities are crucial for the breakdown of this compound in agricultural soils. oup.com
Table 1: Bacterial Species Involved in this compound Degradation
| Bacterial Species | Degradation Capability | Environment |
| Klebsiella pneumoniae subsp. ozaenae | Utilizes this compound as a nitrogen source. nih.gov | Soil nih.gov |
| Flavobacterium sp. (ATCC 39723) | Degrades this compound, co-induced with PCP metabolism. nih.gov | Not specified |
| Desulfitobacterium chlororespirans | Anaerobic reductive dehalogenation. nih.gov | Not specified |
| Arthrobacter, Pseudomonas, etc. | General degradation of benzonitrile herbicides. researchgate.net | Soil and subsurface researchgate.net |
The microbial breakdown of this compound is facilitated by specific enzymes that catalyze distinct steps in the degradation pathway.
Nitrilase Activity : In Klebsiella pneumoniae subsp. ozaenae, a highly specific nitrilase enzyme is responsible for the initial step of degradation. nih.gov This enzyme hydrolyzes the nitrile group (-C≡N) of this compound directly to a carboxylic acid group (-COOH), producing 3,5-dibromo-4-hydroxybenzoic acid and releasing ammonia, which the bacterium can then assimilate. nih.gov The enzyme does not produce the amide intermediate (3,5-dibromo-4-hydroxybenzamide). nih.gov
Pentachlorophenol (PCP) Hydroxylase : The Flavobacterium sp. strain ATCC 39723 utilizes a different enzymatic pathway. It employs a monooxygenase, specifically pentachlorophenol hydroxylase, which is also involved in the degradation of PCP. nih.govdtic.mil This enzyme hydroxylates the this compound molecule, leading to the displacement of the cyano group and the formation of a hydroquinone. nih.gov This initial step is fundamentally different from the nitrilase pathway.
The enzymatic degradation of this compound by different microbial pathways results in a variety of intermediate and final products.
3,5-dibromo-4-hydroxybenzoic acid (DBHA) : This is the primary metabolite produced by the nitrilase pathway in bacteria like Klebsiella pneumoniae. nih.govresearchgate.net It is also found as a major metabolite in some plants, such as cotton. regulations.gov
2,6-dibromohydroquinone : This product is formed by the action of pentachlorophenol hydroxylase in Flavobacterium sp.. nih.gov Its formation is a key step in the pathway that also leads to cyanide production. nih.gov
Cyanide Production : A notable feature of the degradation pathway in Flavobacterium sp. is the production of cyanide (HCN). nih.gov The pentachlorophenol hydroxylase-mediated reaction releases the nitrile group as cyanide, which can be inhibitory to the bacterium itself. nih.gov This represents the first report of cyanide production during the metabolism of a benzonitrile compound. nih.gov
Anaerobic Degradation Products : Under anaerobic conditions, Desulfitobacterium chlororespirans degrades this compound through reductive debromination. nih.gov This process involves the sequential removal of bromine atoms, leading to the transient accumulation of metabolites such as bromocyanophenol and subsequently 4-cyanophenol . nih.govresearchgate.net Further transformation can lead to phenol , which can ultimately be mineralized to carbon dioxide. researchgate.net
Table 2: Key Degradation Metabolites of this compound
| Metabolite | Precursor Pathway | Producing Organism/System | Reference |
| 3,5-dibromo-4-hydroxybenzoic acid | Nitrilase activity | Klebsiella pneumoniae, Cotton plants | regulations.govnih.gov |
| 2,6-dibromohydroquinone | Pentachlorophenol Hydroxylase | Flavobacterium sp. | nih.gov |
| Cyanide | Pentachlorophenol Hydroxylase | Flavobacterium sp. | nih.gov |
| 4-cyanophenol | Anaerobic Reductive Dehalogenation | Desulfitobacterium chlororespirans | nih.govresearchgate.net |
Interspecies Metabolic Interactions within Microbial Consortia Driving Degradation
The biodegradation of this compound, particularly in its ester form like this compound octanoate, is significantly enhanced by the synergistic activities of microbial consortia. nih.govacs.org Research has identified specific bacterial consortia that can mineralize this compound octanoate with greater efficiency than any single strain can accomplish alone. nih.govacs.org
A notable example involves a consortium of two bacterial strains, Acinetobacter sp. AG3 and Bacillus sp. R45. nih.govacs.org While each strain has some capacity to degrade the herbicide, their combined action results in a more rapid and complete breakdown. acs.org Genome-scale metabolic models have shown that this enhanced degradation is driven by intricate metabolic interactions, including the syntrophic exchange of small metabolites between the two species. nih.govacs.org These microorganism-microorganism interactions are crucial for enhancing the efficiency of bioremediation processes. researchgate.net Such synergistic relationships can lead to more stable microbial communities and can strengthen their functional capabilities under fluctuating environmental conditions. researchgate.net Modeling and multi-omics analysis of similar synergistic consortia have revealed that the exchange of cofactors, for instance, can be a key driver of these enhanced functions. nih.gov
| Key Strains in Consortium | Interaction Type | Outcome |
| Acinetobacter sp. AG3 | Synergistic | Enhanced mineralization of this compound octanoate |
| Bacillus sp. R45 | Syntrophic Exchange | Higher degradation efficiency than individual strains |
Abiotic Degradation Mechanisms
Aqueous Photolytic Degradation Pathways
This compound is susceptible to degradation in water through photolysis, the process of being broken down by light. nih.gov The direct photolysis of this compound in an aqueous solution leads to the formation of bromide ions as a reaction product. researchgate.netrsc.org The efficiency of this process is measured by the photolysis quantum yield, which for aqueous this compound at 307 nm has been determined to be 0.064. researchgate.netrsc.org
However, the environmental conditions significantly affect the rate and pathway of photolytic degradation. When this compound is adsorbed onto suspended particles like silica (B1680970), its photolysis quantum yield is drastically reduced to 0.0021, and the formation of bromide ions is not detected. researchgate.netrsc.org This immobilization on particles not only alters the photolysis mechanism but also reduces the rate of collisional encounters with other reactive species in the water, such as those generated from dissolved organic matter. rsc.org The photolysis half-life for this compound octanoate in water is reported to be between 2 and 4.6 days. canada.ca
| Parameter | Value | Condition |
| Direct Photolysis Quantum Yield | 0.064 ± 0.001 | Aqueous solution (at 307 nm) |
| Photolysis Quantum Yield | 0.0021 ± 0.0004 | Adsorbed on silica nanoparticles |
| Photolysis Half-Life (DT50) | 4-5 hours | This compound octanoate, aqueous |
| Primary Degradation Product | Bromide ions | Aqueous solution |
Chemical Hydrolysis of this compound Esters
This compound is often formulated as esters, such as this compound octanoate and this compound heptanoate. epa.gov These ester forms undergo rapid chemical hydrolysis in the environment, converting them to the active phenol form, this compound. nih.govepa.gov This conversion is a key step in its environmental dissipation. epa.gov
| Compound | pH | Hydrolysis Half-Life (DT50) |
| This compound octanoate | 7 | 11 days |
| This compound octanoate | 9 | 1.7 days |
Herbicide Resistance Evolution and Management
Mechanisms of Bromoxynil Resistance in Weed Biotypes
Resistance to this compound in weeds can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov These mechanisms can exist independently or concurrently within a single plant or population. nih.gov
This compound functions by inhibiting photosynthesis at Photosystem II (PSII). nih.govhb-p.com It binds to the D1 protein, a key component of the PSII reaction center, thereby blocking the electron transport chain. hb-p.compressbooks.pub Target-site resistance occurs when a genetic mutation alters the D1 protein, reducing the binding affinity of the herbicide. unl.edu
The D1 protein is encoded by the chloroplast gene psbA. researchgate.netunl.edu A frequently documented mutation in this gene results in a substitution of the amino acid serine with glycine (B1666218) at position 264 (Ser264Gly). researchgate.netunl.edunih.gov This specific mutation is well-known for conferring high-level resistance to triazine herbicides, such as atrazine (B1667683), which also target the D1 protein. unl.edunih.gov However, the effect of this mutation on this compound efficacy is unique. Instead of conferring resistance, the Ser264Gly mutation can lead to super-sensitivity to this compound in some weed species, a phenomenon discussed in section 4.2. uwa.edu.au
While the Ser264Gly mutation is the most common alteration in the D1 protein, other substitutions have been identified that confer resistance to various PSII inhibitors. unl.eduunl.edu The binding sites for different classes of PSII herbicides on the D1 protein, while overlapping, are not identical. pressbooks.pubresearchgate.net For instance, atrazine is thought to bind near the Serine 264 residue (Site A), whereas other herbicides like Diuron bind closer to other amino acids such as Histidine 215 (Site B). pressbooks.pub This differentiation in binding domains explains why a single mutation may not confer broad cross-resistance to all PSII-inhibiting herbicides. nih.govunl.edu
Table 1: Documented Amino Acid Substitutions in the D1 Protein and Their Effects
| Mutation (Amino Acid Substitution) | Position in D1 Protein | Associated Herbicide Resistance/Sensitivity | Reference |
|---|---|---|---|
| Serine to Glycine | 264 | Confers resistance to triazines (e.g., Atrazine); can cause super-sensitivity to this compound. | researchgate.netunl.eduuwa.edu.au |
| Serine to Threonine | 264 | Provides resistance to phenylurea (e.g., Linuron) and triazine herbicides. | unl.edu |
| Valine to Isoleucine | 219 | Responsible for resistance to phenylurea (e.g., Diuron) and asymmetrical triazines (e.g., Metribuzin). | unl.edu |
| Phenylalanine to Valine | 274 | Confers modest resistance to Atrazine, Metribuzin, and Diuron, but not this compound. | researchgate.netuwa.edu.au |
Non-target-site resistance encompasses mechanisms that reduce the amount of active herbicide reaching the target site, without any modification of the target protein itself. nih.govgrowiwm.org These mechanisms are generally more complex and can confer resistance to herbicides with different modes of action. nih.gov For this compound, the most significant NTSR mechanism is enhanced metabolism.
Resistant plants can evolve the ability to rapidly metabolize and detoxify this compound before it can cause significant damage. cambridge.orguppersouthplatte.org This is the primary mechanism of natural tolerance in monocot crops like wheat and barley and the basis for genetically engineered resistance in dicot crops. cdnsciencepub.com The detoxification process involves converting this compound into its non-phytotoxic metabolite, 3,5-dibromo-4-hydroxybenzoic acid. cambridge.orgresearchgate.net This conversion is catalyzed by specific enzymes.
Several enzyme families are implicated in NTSR through enhanced metabolism, including cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). uppersouthplatte.orgnih.gov These enzyme systems can detoxify a wide range of xenobiotics, including herbicides from various chemical classes. uppersouthplatte.orghracglobal.com In some weeds, resistance to certain herbicides has been linked to increased activity of these enzyme systems. nih.govmdpi.com For example, research on wheat plants has shown that the expression of glutathione synthase and glutathione peroxidase genes, as well as genes from the GST family, can be significantly upregulated in response to this compound stress, indicating their role in the detoxification pathway. nih.gov
Non-Target Site Resistance (NTSR) Mechanisms
Cross-Resistance Patterns and Super-Sensitivity Phenomena with Other Herbicide Groups
Cross-resistance occurs when a weed population develops resistance to a specific herbicide and, as a result, also becomes resistant to other herbicides, often those with the same mode of action. hracglobal.com Conversely, negative cross-resistance, or super-sensitivity, is a rarer phenomenon where resistance to one herbicide makes the plant more susceptible to another.
A remarkable example of super-sensitivity is observed in wild radish (Raphanus raphanistrum) biotypes that are resistant to atrazine due to the Ser264Gly mutation in the D1 protein. uwa.edu.au These atrazine-resistant plants are approximately three times more sensitive to this compound than their susceptible counterparts. uwa.edu.au Molecular modeling suggests that the substitution of glycine for serine at position 264 allows this compound to form an additional hydrogen bond with the D1 protein, strengthening its binding and inhibitory effect. uwa.edu.au
NTSR based on enhanced metabolism often results in broader and less predictable cross-resistance patterns. growiwm.orghracglobal.com Since enzymes like P450s can metabolize various chemical structures, a weed that evolves this mechanism may become resistant to multiple herbicide groups, even those to which it has never been exposed. nih.gov
Table 2: Cross-Resistance and Super-Sensitivity Associated with this compound
| Resistance Mechanism | Weed Species | Primary Resistance | Effect on this compound | Reference |
|---|---|---|---|---|
| Target-Site (Ser264Gly mutation) | Wild Radish (Raphanus raphanistrum) | Atrazine | Super-sensitivity (Negative cross-resistance) | uwa.edu.au |
| Non-Target-Site (Enhanced Metabolism) | Various | Varies (e.g., ACCase or ALS inhibitors) | Potential for cross-resistance | nih.govhracglobal.com |
Molecular Basis of Resistance and Gene Discovery for Herbicide Tolerance
The most prominent example of gene discovery for herbicide tolerance related to this compound is the identification and application of the bxn gene. researchgate.net Originally isolated from the soil bacterium Klebsiella pneumoniae subsp. ozaenae, the bxn gene encodes a specific nitrilase enzyme. nih.govutm.my This enzyme efficiently catalyzes the hydrolysis of this compound to the non-herbicidal compound 3,5-dibromo-4-hydroxybenzoic acid. nih.govresearchgate.netresearchgate.net
This discovery paved the way for the development of this compound-resistant transgenic crops. By inserting the bxn gene into the genome of susceptible dicot crops, scientists have successfully engineered resistance in species such as cotton, canola (Brassica napus), and potato (Solanum tuberosum). cambridge.orgcdnsciencepub.comcanada.ca These transgenic plants express the bacterial nitrilase, allowing them to rapidly detoxify this compound and survive applications that would otherwise be lethal. nih.govcambridge.org For example, transgenic potato clones expressing the bxn gene were found to be at least 70-fold more resistant to this compound than non-transgenic controls. cambridge.org This approach represents a successful strategy of conferring herbicide resistance by introducing a novel detoxification gene into plants. nih.gov
On the other side of the spectrum, research into the molecular basis of resistance in weeds focuses on identifying the specific genes that confer NTSR. uwa.edu.au This involves techniques like RNA-sequencing to find upregulated genes—such as those encoding P450s, GSTs, or ABC transporters—in resistant populations compared to susceptible ones. mdpi.com Pinpointing these genes is crucial for understanding the evolution of metabolic resistance and for developing molecular markers to quickly detect resistant biotypes in the field. uwa.edu.au
Genetic Engineering for this compound Resistance in Crop Species
The creation of herbicide-resistant crops via genetic engineering represents a significant milestone in agricultural biotechnology. A prime example of this innovation was the development of crops resistant to this compound, a potent inhibitor of photosynthesis in plants. nih.gov This resistance was achieved by introducing a specific gene that produces an enzyme capable of neutralizing the herbicide within the plant itself. nih.govcaws.org.nz This detoxification strategy, using a gene from a different organism, established a novel and effective method for conferring herbicide resistance. nih.govembrapa.br
The principal technique for engineering this compound resistance is the transfer of a bacterial gene, designated bxn, into the crop's genome. nih.govcaws.org.nz This gene is responsible for producing a nitrilase enzyme that specifically targets and detoxifies this compound. nih.govisaaa.org The gene is typically inserted into plant cells using Agrobacterium tumefaciens-mediated transformation. researchgate.netcanada.ca Once integrated into the plant's DNA, the bxn gene is expressed, leading to the production of the detoxifying enzyme. This renders the crop resistant to this compound applications, enabling farmers to control broad-leaved weeds in otherwise susceptible crops like cotton and canola without causing crop injury. caws.org.nzembrapa.brcanada.ca
Utilization of the bxn Gene from Microbial Sources
The foundational breakthrough in developing this compound-resistant crops was the discovery and isolation of the bxn gene from a microbial source. nih.govcaws.org.nz Scientists identified a strain of the soil bacterium Klebsiella pneumoniae subsp. ozaenae that could not only tolerate this compound-contaminated environments but could also use the herbicide as its exclusive source of nitrogen. researchgate.netresearchgate.netfoodstandards.gov.au This bacterium's unique capability was traced to a specific nitrilase enzyme it produced. caws.org.nzfoodstandards.gov.au
The gene encoding this this compound-specific nitrilase, named bxn, was successfully isolated from a plasmid within the Klebsiella bacterium. nih.govresearchgate.net The enzyme produced from this gene catalyzes the hydrolysis of this compound (3,5-dibromo-4-hydroxybenzonitrile) into its primary, non-phytotoxic metabolite, 3,5-dibromo-4-hydroxybenzoic acid. nih.govresearchgate.netutm.my This conversion effectively neutralizes the herbicidal activity. caws.org.nzutm.my
Following its isolation, the bxn gene was introduced into several crop species to create transgenic, herbicide-resistant varieties. nih.govcaws.org.nz To ensure proper function in plants, the bacterial gene was typically linked to a plant-derived promoter, such as a light-regulated promoter, to direct the production of the enzyme primarily in the leaves where photosynthesis occurs. nih.govdntb.gov.ua
Detailed Research Findings
The effectiveness of the bxn gene in conferring resistance has been validated through extensive research in various crops.
| Crop | Research Finding | Resistance Level |
| Tobacco | Served as an early model plant for testing the bxn gene. Transgenic plants demonstrated high levels of resistance to commercial this compound formulations, validating the bacterial detoxification gene strategy. nih.govresearchgate.net | High |
| Cotton | Commercially released as BXN™ cotton, these transgenic plants could withstand this compound applications at rates significantly higher than lethal doses without adverse effects on growth or yield. caws.org.nzcanada.cataylorfrancis.com | Up to 20-fold field rates researchgate.net |
| Potato | Transgenic 'Lemhi Russet' potato clones expressing the bxn gene were found to be substantially more resistant to this compound than their non-transgenic counterparts due to the rapid metabolism of the herbicide. researchgate.netcambridge.org | At least 70-fold more resistant researchgate.netcambridge.org |
| Canola | This compound-resistant canola lines were developed and commercialized, offering an additional weed management option for growers. embrapa.brresearchgate.net | Effective resistance under field conditions. |
Further scientific inquiry has explored the use of synthetic and codon-optimized versions of the bxn gene to improve the efficiency of plant transformation and gene expression. researchgate.netutm.my While some commercial this compound-resistant crops were later withdrawn from the market for economic reasons, the scientific principle and its successful application remain a landmark achievement in the field of agricultural genetic engineering. embrapa.br
Environmental Fate and Ecotoxicological Implications
Environmental Persistence and Mobility in Soil and Water Systems
Bromoxynil, primarily used in its ester forms like this compound octanoate (B1194180), is generally considered non-persistent in the environment. epa.gov Its dissipation is driven by several key processes, including abiotic hydrolysis, photolytic degradation, and microbially-mediated metabolism in both aerobic and anaerobic conditions. epa.gov These esters rapidly break down into the parent compound, this compound phenol (B47542), which then further degrades. epa.gov
The persistence of this compound, measured by its degradation half-life, is subject to a variety of environmental factors.
In soil, this compound generally exhibits low persistence. orst.edu The half-life is reported to be around 4.12 days to 10 days in certain soil conditions. orst.educanada.ca Soil composition plays a significant role; degradation is slower in clay, with a half-life of about two weeks, and persists slightly longer in peat field soils compared to sandy soils. orst.edu Microbial activity is a primary driver of degradation in soil. oup.com Research has shown that the concentration and frequency of application can influence microbial degradation rates. In one study, repeated low-dose applications (10 mg/kg) led to an accelerated degradation, with the half-life decreasing from 6.4 days after the first application to 4.9 days by the third. tees.ac.uknih.gov Conversely, high-dose applications (50 mg/kg) resulted in an inhibitory effect on the microbial community, increasing the degradation half-life from 7 days to 28 days over three applications. tees.ac.ukresearchgate.net
In aquatic environments, degradation is influenced by a combination of hydrolysis, photolysis, and microbial action. epa.govccme.ca The hydrolysis half-life for this compound octanoate can range from 1.7 to 34.1 days, with degradation being more rapid in alkaline (higher pH) waters. canada.caccme.cacanada.ca Photolysis, or degradation by sunlight, is also a key factor. The photolysis half-life for this compound octanoate in water is between 2 and 4.6 days. canada.cacanada.ca The parent compound, this compound phenol, degrades even more rapidly under sunlight, with a half-life of less than 30 minutes at specific light wavelengths. ccme.ca Under aerobic aquatic conditions, this compound degrades quickly, with a reported half-life of less than 12 hours. epa.gov In anaerobic sediment, the half-life for this compound octanoate has been noted as 3.7 days. nih.gov In natural settings like prairie wetland ponds, the half-life of this compound phenol is reported to be between 9 and 17 days. ccme.cacanada.ca
Table 1: Degradation Half-life of this compound and its Esters in Various Environments
| Environment | Compound Form | Condition | Half-life (t₁/₂) | Source(s) |
|---|---|---|---|---|
| Soil | This compound | General | 4.12 - 10 days | orst.educanada.ca |
| Soil (Clay) | This compound | 25°C | ~14 days | orst.edu |
| Aquatic (Aerobic) | This compound octanoate | Metabolism | <12 hours | epa.gov |
| Aquatic (Anaerobic) | This compound octanoate | Sandy loam sediment | 3.7 days | nih.gov |
| Water | This compound octanoate | Hydrolysis (pH 9) | 1.7 days | ccme.ca |
| Water | This compound octanoate | Hydrolysis (pH 5) | 34.1 days | ccme.ca |
| Water | This compound octanoate | Photolysis | 2 - 4.6 days | canada.cacanada.ca |
| Water | This compound phenol | Photolysis (at 313 nm) | <30 minutes | ccme.ca |
| Prairie Wetland Pond | This compound phenol | Field condition | 9 - 17 days | ccme.cacanada.ca |
The movement of this compound within soil and water is governed by its adsorption (binding to soil particles) and desorption (releasing from soil particles) characteristics. This compound octanoate is described as mobile in sandy, sandy loam, and loam soils. canada.ca However, its potential to move is also influenced by its tendency to bind to soil organic matter. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this tendency. A reported Kd of 7 mL/g and a Koc of 1,003 in soils with 1.2% organic matter suggest that this compound octanoate would be immobile in soil. nih.gov An aged soil leaching study supported this, finding that this compound octanoate residues were not mobile in four different soil types. nih.gov The parent compound, this compound phenol, is generally considered to have a low potential to leach through soils. ccme.ca
Impact on Non-Target Organisms and Ecosystem Components
The ecological impact of this compound extends to organisms not targeted by its herbicidal action.
This compound displays varying levels of toxicity to aquatic life.
Algae: As a herbicide, this compound's mode of action is the inhibition of photosynthesis. wa.govnih.gov This can impact aquatic primary producers like algae, potentially altering the composition and function of algal communities. mdpi.com However, the risk to nonvascular aquatic plants is expected to be minimal. epa.gov
Table 2: Acute Ecotoxicity of this compound to Select Aquatic Organisms
| Organism | Species | Compound Form | Endpoint (Duration) | Value (mg/L) | Source(s) |
|---|---|---|---|---|---|
| Fish | Rainbow Trout (Oncorhynchus mykiss) | This compound octanoate | LC50 (96-hr) | 0.05 - 0.1 | wa.gov |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | This compound phenol | LC50 (96-hr) | 2.0 | ccme.ca |
| Fish | Bluegill Sunfish (Lepomis macrochirus) | This compound octanoate | LC50 (96-hr) | 0.053 | wa.gov |
| Invertebrate | Water Flea (Daphnia magna) | This compound octanoate | EC50 (48-hr) | 0.096 | wa.gov |
| Invertebrate | Water Flea (Daphnia magna) | This compound phenol | EC50 (48-hr) | 19.0 | ccme.ca |
| Invertebrate | Water Flea (Daphnia pulex) | This compound octanoate | EC50 (48-hr) | 0.011 | wa.gov |
On land, this compound's impact on non-target species has also been evaluated.
Earthworms: this compound is considered moderately toxic to earthworms. herts.ac.uk While specific LC50 data for this compound is not detailed in the provided context, one analysis noted that 91% of active substances used in conventional agriculture were moderately to acutely toxic to earthworms. mdpi.com Another study highlighted that shifts in herbicide use could increase the toxic load to earthworms. researchgate.net
Table 3: Acute Ecotoxicity of this compound to Select Terrestrial Organisms
| Organism | Species | Compound Form | Endpoint | Value (mg/kg) | Source(s) |
|---|---|---|---|---|---|
| Bird | Mallard Duck | This compound octanoate | Acute Oral LD50 | 2050 | wa.gov |
| Bird | Bobwhite Quail | This compound octanoate | Acute Oral LD50 | 148 | wa.gov |
| Bird | Bobwhite Quail | This compound phenol | Acute Oral LD50 | 193 | wa.gov |
Effects on Soil Microbial Communities and Enzyme Activity
This compound, a nitrile herbicide, can exert significant and varied effects on the complex ecosystems within the soil, particularly impacting microbial populations and their enzymatic activities. The nature and magnitude of these effects are influenced by factors such as the concentration of the herbicide, soil type, and the availability of organic carbon. researchgate.netresearchgate.netresearchgate.net
Research indicates that the application of this compound can lead to deterministic selection within bacterial communities, favoring microorganisms that are better adapted to tolerate or degrade the compound. nih.gov This selective pressure can alter the structure and diversity of the microbial community. nih.govnih.gov For instance, studies have shown a negative impact on the presence of α-proteobacteria and γ-proteobacteria following this compound application. nih.gov The degradation of this compound itself is closely linked to microbial activity, which can be significantly inhibited in the absence of a readily available carbon source, suggesting that co-oxidative degradation is a key process. nih.gov
At higher concentrations (e.g., 50 mg/kg), this compound can inhibit its own degradation, leading to increased persistence in the soil. nih.gov Conversely, at lower concentrations (e.g., 10 mg/kg), repeated applications can lead to accelerated degradation as the microbial community adapts. nih.gov
Long-term application of this compound in agricultural settings has been observed to reduce populations of key microbial groups. One study in wheat fields found that a decade of this compound use led to a 19.7% reduction in actinomycetes and a 14.3% decrease in fungi populations. researchgate.net The persistence and detrimental effects of the herbicide were found to be more pronounced in soils with high clay and organic matter content. researchgate.net
The enzymatic activity within the soil, a crucial indicator of soil health and nutrient cycling, is also sensitive to this compound. Dehydrogenase activity, which reflects the total oxidative activity of soil microorganisms, has been shown to be significantly depressed at high this compound concentrations. researchgate.net Similarly, long-term use has been linked to a 17.5% reduction in urease activity and a 28.2% reduction in dehydrogenase activity. researchgate.net These enzymatic inhibitions can disrupt critical soil processes like mineralization and the cycling of nitrogen and phosphorus. researchgate.netisws.org.in
Table 1: Summary of this compound's Effects on Soil Microbes and Enzymes
Effects on Non-Target Plants via Airborne Drift
Airborne drift of this compound, particularly its ester formulations like this compound-octanoate, can have significant physiological effects on non-target plants located near treated fields. nih.govnih.gov The primary mechanism of action for this compound is the inhibition of photosynthesis, and even sublethal concentrations can impair this vital process in susceptible plants. nih.govnih.gov
Studies using sunflowers (Helianthus annuus L.) as test subjects have provided detailed insights into these effects. Exposure to airborne this compound-octanoate for 24 hours in a wind tunnel demonstrated a clear dose-response relationship. nih.gov Concentrations exceeding 0.265 µg/m³ were found to impair the photosynthetic activity (measured as quantum yield) of leaves directly exposed to the herbicide. nih.govnih.gov Furthermore, concentrations greater than 0.780 µg/m³ affected the photosynthesis of leaves that developed after the exposure event, indicating a potential for systemic or persistent effects on plant development. nih.gov
Based on these findings, there is a reasonable probability that non-target plants in close proximity to agricultural areas where this compound is applied are at risk of being temporarily affected by airborne drift. nih.govnih.gov
Table 2: Effects of Airborne this compound-Octanoate on Sunflowers
Bioaccumulation and Retention Studies in Biological Systems
Bioaccumulation, the process where a substance builds up in an organism, is a key consideration in the environmental risk assessment of any pesticide. For this compound and its esters (like this compound octanoate), studies indicate a low potential for bioaccumulation in biological systems. wa.govccme.ca This is primarily attributed to its rapid degradation and metabolism in both the environment and within organisms. ccme.caepa.gov
In aquatic environments, this compound esters are known to hydrolyze quickly to the parent compound, this compound phenol. ccme.caepa.gov While an ester like this compound octanoate has a relatively high octanol-water partition coefficient (log Kow = 5.46), which might suggest a tendency to accumulate in fatty tissues, its rapid degradation rate appears to prevent significant uptake by aquatic organisms. ccme.ca It is believed that the compound likely degrades faster than it can be absorbed by biota. ccme.ca Consequently, this compound is not expected to persist in surface waters or to bioaccumulate in fish. wa.gov
In mammals, studies on rats have shown that this compound octanoate is rapidly and nearly completely converted to this compound phenol through ester hydrolysis. The compound is then excreted, with 75-90% being cleared from the body in urine and feces within seven days. wa.gov This efficient metabolism and excretion pathway means that this compound octanoate does not build up in mammalian tissues. wa.gov
Table 3: Bioaccumulation and Retention Characteristics of this compound
Methodologies for Ecological Risk Assessment
The ecological risk assessment for this compound is a comprehensive process undertaken by regulatory agencies to evaluate potential harm to non-target organisms and the environment. epa.govblm.gov This process integrates data on the herbicide's environmental fate, its toxicity to a range of species, and potential exposure scenarios. wa.govregulations.gov
A key aspect of the assessment is the evaluation of exposure from off-target movement, such as spray drift. regulations.gov Risk assessment frameworks use screening models to estimate potential non-occupational exposures that may occur from such drift. regulations.gov These evaluations consider different application methods (e.g., aerial, ground boom) and their likelihood of causing off-target deposition. regulations.gov
The risk assessment for this compound is based on the active species, this compound phenol, because its ester forms (octanoate and heptanoate) rapidly convert to the phenol in the environment and in mammals. regulations.gov The assessment evaluates risks to a wide array of ecological receptors:
Aquatic Organisms: The risk to fish and aquatic invertebrates is assessed. The acute risk to freshwater fish is typically found to be low, with minimal chronic risk. epa.gov However, the acute risk to freshwater invertebrates may be higher. epa.govherts.ac.uk
Non-Target Plants: The potential for vegetative vigor of terrestrial and semi-aquatic plants to be affected by spray drift is a significant component of the assessment. epa.gov
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) conduct these peer-reviewed risk assessments to determine if a pesticide meets the statutory standards for registration. epa.goveuropa.eu The process involves identifying reliable endpoints from toxicological studies and listing any missing information required by the regulatory framework. europa.eu These assessments help establish guidelines and conditions under which this compound products can be used without posing unreasonable risks to the environment. epa.govepa.gov
Analytical Methodologies for Environmental Monitoring and Residue Analysis
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone of bromoxynil analysis, offering the high resolving power needed to separate the analyte from complex sample matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed, each with specific advantages depending on the application and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of this compound in various matrices, including water, soil, and agricultural products. epa.govnih.govhpst.cznih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. epa.govnih.gov This setup allows for the effective separation of this compound from other components in the sample.
Detection is frequently accomplished using a Diode Array Detector (DAD) or a UV-Visible detector. nih.gov The DAD has the advantage of acquiring spectra across a range of wavelengths simultaneously, which aids in the identification and confirmation of the analyte peak. For instance, a method for the simultaneous determination of this compound and MCPA in commercial formulations used a UV-Visible detector set at a wavelength (λmax) of 230 nm. nih.gov Another HPLC method for analyzing this compound in wastewater utilizes a multiple-wavelength UV detector for both primary measurement and confirmation. epa.gov The U.S. Environmental Protection Agency (EPA) Method 1661 specifies using reverse-phase C18 column HPLC with a multiple-wavelength UV detector to separate and measure this compound in wastewater. epa.gov
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acid like phosphoric or acetic acid to control the pH and improve peak shape. nih.govhpst.cznih.gov For example, one method successfully used a mobile phase of 90% methanol and 10% water for the isocratic elution of this compound. nih.gov An Agilent study demonstrated the detection of this compound in drinking water at parts-per-trillion levels using an LC/MS system with a mobile phase gradient of 0.10% acetic acid in water and acetonitrile. hpst.cz
Table 1: Examples of HPLC Methods for this compound Analysis
| Technique | Column | Mobile Phase | Detector | Application | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Zorbax C18 (250 x 4.6 mm, 5 µm) | Methanol:Water (90:10, v/v) | UV-Vis (230 nm) | Commercial Formulations | nih.gov |
| HPLC | Reverse-phase C18 | Not specified | Multiple-wavelength UV | Wastewater | epa.gov |
| LC/MS | Agilent ZORBAX Eclipse Plus C18, HD (2.1 x 100 mm, 1.8 µm) | A) 0.10% acetic acid in water B) Acetonitrile | Triple Quadrupole MS | Drinking Water | hpst.cz |
| HPLC | Spherisorb S5 Phenyl (250 x 5 mm, i.d.) | Aqueous potassium dihydrogen orthophosphate (50 mmol/L, pH 3.5) and acetonitrile (3:1, v/v) | UV (240 nm) | Biological Specimens | nih.gov |
Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly its ester forms like this compound octanoate (B1194180). nih.govresearchgate.net Due to the presence of two bromine atoms in its structure, this compound is highly responsive to an Electron Capture Detector (ECD), which is specifically designed to detect electronegative compounds like halogenated molecules with high sensitivity. measurlabs.comscioninstruments.com This makes GC-ECD an extremely effective method for trace-level detection of this compound residues in environmental samples. nih.govresearchgate.netmeasurlabs.com
For more definitive identification and quantification, GC is often coupled with a Mass Spectrometer (GC/MS). nih.govresearchgate.netcanada.caepa.gov GC/MS provides structural information, which confirms the identity of the analyte, reducing the likelihood of false positives from interfering compounds. nih.govresearchgate.net One study reported a method for analyzing this compound octanoate in soil and corn using both GC-ECD and GC/MS, highlighting the utility of both detectors. nih.govresearchgate.net
In some cases, derivatization is necessary to convert the polar phenolic group of this compound into a less polar, more volatile form suitable for GC analysis. A common derivatization agent is diazomethane (B1218177), which methylates the hydroxyl group to form this compound methyl ether. epa.gov An analytical method for animal tissues involves hydrolysis of this compound esters, followed by methylation with diazomethane before GC-MSD (Mass Selective Detector) analysis. epa.gov
Table 2: Examples of GC Methods for this compound Analysis
| Technique | Detector(s) | Derivatization | Application | Reference |
|---|---|---|---|---|
| GC | ECD and MS | None (for octanoate ester) | Soil, Corn Leaves, Corn Seeds | nih.govresearchgate.net |
| GC | Mass Spectrometry (MS) | Not specified | Drinking Water | canada.ca |
| GC | Mass Selective Detector (MSD) | Methylation with diazomethane | Animal Tissues | epa.gov |
Extraction and Sample Preparation Protocols from Diverse Environmental and Biological Matrices (e.g., Soil, Water, Plant Tissues, Animal Tissues)
Effective sample preparation is a crucial prerequisite for accurate chromatographic analysis. The goal is to extract this compound from the sample matrix and remove interfering substances that could affect the analytical results. The choice of protocol depends heavily on the type of matrix being analyzed.
Water: For water samples, direct injection into an HPLC system is sometimes possible, especially if the contamination levels are high or if a highly sensitive detection method like LC/MS is used. epa.govhpst.cz In one method for wastewater, a 40-µL aliquot of the sample is injected directly into the HPLC. epa.gov For trace analysis, pre-concentration steps are often required. An enzyme-linked immunosorbent assay (ELISA) method for water samples involved direct analysis after dilution with an antiserum solution. nih.gov
Soil and Plant Tissues: Extraction from solid matrices like soil and plant tissues typically involves an initial solvent extraction. A common approach is to use a mixture of an organic solvent and an aqueous solution. One method for soil and corn samples utilized a one-step liquid-liquid extraction and partitioning with an ethyl acetate/cyclohexane mixture. nih.govresearchgate.netcapes.gov.br Another protocol for soil and plant samples optimized an extraction procedure using a mixture of citrate (B86180) buffer (pH=4) and methanol, followed by solid-phase extraction (SPE) for cleanup and pre-concentration. nih.gov SPE is a widely used cleanup technique that uses cartridges packed with a sorbent (e.g., C18, Oasis HLB) to retain the analyte of interest while allowing interferences to pass through, after which the analyte is eluted with a small volume of a strong solvent. epa.govnih.gov
Animal Tissues: Analysis of animal tissues often requires a more rigorous extraction and cleanup process. A method for various animal tissues (muscle, fat, liver, kidney) and products (milk, eggs) involves a hydrolysis step using potassium hydroxide (B78521) in methanol to convert any this compound octanoate to the this compound phenol (B47542). epa.gov This is followed by a cleanup procedure using a C-18 cartridge and an anionic exchange resin before extraction with an ether/hexane mixture. epa.gov For biological specimens like whole blood, plasma, or tissue homogenates, a simple protein precipitation with acidified methanol can be used to extract this compound before HPLC analysis. nih.gov
Table 3: Summary of Extraction Protocols for this compound
| Matrix | Extraction/Cleanup Protocol | Reference |
|---|---|---|
| Wastewater | Direct injection (40 µL) after mixing. | epa.gov |
| Soil, Corn | One-step liquid-liquid extraction and partitioning. | nih.govresearchgate.net |
| River Water | Supported Liquid Membrane (SLM) extraction. | researchgate.net |
| Animal Tissues | Hydrolysis with KOH in methanol, cleanup with C-18 and anion exchange cartridges, extraction with ether/hexane. | epa.gov |
| Biological Specimens (Blood, Plasma, Tissue) | Protein precipitation with acidified methanol, centrifugation. | nih.gov |
| Air | Collection on PTFE membrane filter, extraction with acetonitrile. | keikaventures.com |
Validation Parameters of Analytical Methods (e.g., Limit of Detection, Limit of Quantification, Linearity, Recovery, Precision, Robustness)
Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. It involves evaluating several key performance characteristics to ensure the results are reliable, accurate, and reproducible. apvma.gov.au
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govapvma.gov.au For a RP-HPLC method, the LOD and LOQ for this compound were found to be 1.57 mg/L and 5.22 mg/L, respectively. nih.gov A GC-ECD method for this compound octanoate in soil and corn reported a much lower LOQ of 0.005 mg/kg, demonstrating the high sensitivity of this technique. nih.gov An HPLC method for biological fluids reported a detection limit of 10 mg/L for this compound. nih.gov
Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. apvma.gov.au It is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve. A study for the simultaneous determination of this compound and MCPA demonstrated excellent linearity with an R² value of 0.992 for this compound over a concentration range of 150 to 350 mg/L. nih.gov
Recovery: Recovery studies measure the accuracy of a method by determining the percentage of a known amount of analyte (a "spike") that is recovered from a sample matrix. apvma.gov.au This helps to identify any loss of analyte during the sample preparation and analysis steps. For GC-ECD and GC/MS analysis of this compound octanoate in soil and corn, recoveries ranged from 82.3% to 110.7%. nih.gov An ELISA method for water samples showed a mean recovery of 102.3%. nih.gov A study on commercial formulations reported a mean recovery of 99.53% for this compound. nih.gov
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. apvma.gov.au It is usually expressed as the relative standard deviation (RSD). For an HPLC method, the precision was high, with an RSD of 0.06% for this compound. nih.govnih.gov Intra-assay and inter-assay coefficients of variation (a measure of precision) for an HPLC method in biological specimens were less than 5% and less than 8%, respectively. nih.gov
Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. nih.govnih.gov For an HPLC method, robustness was confirmed by changing the flow rate and mobile phase ratios, with the resulting RSD values falling within acceptable limits (≤ 1.5%). nih.govnih.gov
Table 4: Validation Parameters for Analytical Methods of this compound
| Method | Parameter | Value | Matrix/Application | Reference |
|---|---|---|---|---|
| RP-HPLC-UV | LOD | 1.57 mg/L | Commercial Formulations | nih.gov |
| RP-HPLC-UV | LOQ | 5.22 mg/L | Commercial Formulations | nih.gov |
| RP-HPLC-UV | Linearity (R²) | 0.992 | Commercial Formulations | nih.gov |
| RP-HPLC-UV | Recovery | 99.53% (mean) | Commercial Formulations | nih.gov |
| RP-HPLC-UV | Precision (%RSD) | 0.06% | Commercial Formulations | nih.govnih.gov |
| GC-ECD | LOQ | 0.005 mg/kg | Soil, Corn | nih.govresearchgate.net |
| GC/MS | LOQ | 0.2 mg/kg | Soil, Corn | nih.govresearchgate.net |
| GC-ECD & GC/MS | Recovery | 82.3-110.7% | Soil, Corn | nih.govresearchgate.net |
| GC-ECD & GC/MS | Precision (%RSD) | <14% | Soil, Corn | nih.gov |
| HPLC-UV | LOD | 10 mg/L | Biological Specimens | nih.gov |
| HPLC-UV | Precision (CV) | <5% (intra-assay), <8% (inter-assay) | Biological Specimens | nih.gov |
| ELISA | LOD | 5 ppb (µg/L) | Water | nih.gov |
| ELISA | Recovery | 102.3% (mean) | Water | nih.gov |
Interactions with Other Agrochemicals
Synergistic and Antagonistic Effects in Herbicide Mixtures
The interaction between bromoxynil and other herbicides can result in either synergism, where the combined effect is greater than the sum of the individual effects, or antagonism, where the combined effect is less. scielo.br Additive effects, where the mixture's phytotoxicity is as expected from the individual components, are also observed. scielo.brresearchgate.net
Research has shown that antagonism is common when this compound is mixed with graminicides (ACCase inhibitors), a phenomenon dependent on the specific graminicide and weed species. cambridge.org Conversely, synergistic effects are frequently reported when this compound is combined with HPPD inhibitors for the control of various broadleaf weeds. cambridge.orgresearchgate.netcambridge.org For instance, the combination of this compound with the HPPD inhibitor mesotrione (B120641) has been shown to be synergistic for controlling common lambsquarters and giant ragweed under certain conditions. researchgate.netcambridge.org
Physiological and Biochemical Bases of Observed Interactions
The physiological and biochemical mechanisms underlying these interactions are rooted in the herbicides' modes of action. This compound is a Photosystem II (PSII) inhibitor. hb-p.comlsuagcenter.comtoku-e.com It binds to the D1 protein in the chloroplast, blocking electron transport. hb-p.comlsuagcenter.com This inhibition leads to a buildup of reactive oxygen species (ROS), causing lipid peroxidation and ultimately, plant cell death. cambridge.org
Synergism with herbicides from other classes, such as HPPD inhibitors, is often attributed to a complementary mode of action. cambridge.org HPPD inhibitors block the synthesis of plastoquinone, which is a necessary cofactor for the enzyme phytoene (B131915) desaturase involved in carotenoid biosynthesis. nih.gov Carotenoids are essential for quenching ROS. cambridge.org Therefore, when a PSII inhibitor like this compound is mixed with an HPPD inhibitor, the plant's ability to produce carotenoids is diminished while the production of ROS is increased by the blocked electron transport chain, leading to overwhelming oxidative stress and rapid cell death. cambridge.org
Antagonism , particularly with ACCase inhibitors (graminicides), has been linked to physiological responses such as reduced absorption and translocation. cambridge.org Studies on mixtures of glyphosate (B1671968) with this compound showed a significant reduction in the absorption and movement of glyphosate within the plant. cambridge.org A similar mechanism is proposed for the antagonism observed with ACCase inhibitors, where this compound may interfere with the uptake and translocation of the graminicide to its site of action in the meristematic tissues of grasses. scielo.br
Case Studies of this compound Combinations with Different Herbicide Classes
As a PSII inhibitor itself, this compound is often formulated with other herbicides in this class, such as atrazine (B1667683). epa.govepa.govpomerix.com These combinations aim to provide broad-spectrum control of broadleaf weeds. hb-p.comepa.gov Research on the interaction between mesotrione (an HPPD inhibitor) and various PSII inhibitors, including this compound and atrazine, found that these tank mixes were synergistic for the control of common ragweed. cambridge.org The interaction between mesotrione and this compound on palmer amaranth (B1665344) was also found to be synergistic. ncwss.org
The combination of this compound with 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors frequently results in synergistic or additive weed control. cambridge.orgcambridge.org
Mesotrione: Tank mixes of mesotrione with this compound have demonstrated synergistic control of common lambsquarters and improved control of white clover. cambridge.orgcambridge.org
Tolpyralate (B1419106): The addition of this compound to tolpyralate improved the control of wild mustard. cambridge.org
Pyrasulfotole (B166964): A premix of pyrasulfotole and this compound is used for broadleaf weed control in crops like winter wheat and grain sorghum. cambridge.orgresearchgate.net
The interaction of this compound with acetyl-CoA carboxylase (ACCase) inhibitors, which are primarily used for grass control, is often antagonistic. cambridge.orgcapes.gov.br
Sethoxydim (B610796) and Clethodim (B606718): Mixing this compound with sethoxydim can reduce the control of barnyardgrass. cambridge.org However, the antagonism can be species-dependent, as the same mixture had no effect on the control of broadleaf signalgrass. cambridge.org In other studies, mixing this compound with clethodim or sethoxydim did not affect the control of large crabgrass or yellow foxtail. cambridge.org
Quizalofop-P: A significant antagonistic effect was observed when this compound was mixed with quizalofop-P, increasing the rate required for 80% control of Texas panicum by 240%. cambridge.org This antagonism was also noted for large crabgrass and yellow foxtail control. cambridge.org
Fluazifop-P: The efficacy of fluazifop-P on large crabgrass and yellow foxtail was also reduced when mixed with this compound. cambridge.org
Table 1: Summary of this compound Interactions with Other Herbicide Classes
| Herbicide Class Interacting with this compound | Herbicide Examples | Primary Interaction Type | Reference(s) |
|---|---|---|---|
| Photosystem II Inhibitors | Atrazine | Additive / Synergistic | cambridge.orgncwss.org |
| HPPD Inhibitors | Mesotrione, Tolpyralate, Pyrasulfotole | Synergistic / Additive | cambridge.orgresearchgate.netcambridge.orgcambridge.org |
| ACCase Inhibitors | Sethoxydim, Clethodim, Quizalofop-P, Fluazifop-P | Antagonistic | cambridge.orgcapes.gov.brcambridge.org |
| Synthetic Auxins | 2,4-D | Antagonistic | cambridge.org |
| ALS Inhibitors | Prosulfuron | - | nih.gov |
Influence on Weed Control Efficacy and Crop Selectivity in Mixed Applications
The interactions between this compound and other herbicides directly impact the efficacy of weed control and the safety of the application for the target crop.
Synergistic mixtures, such as this compound with HPPD inhibitors, can enhance weed control, allowing for more effective management of difficult-to-control or resistant weed populations. cambridge.orgresearchgate.net For example, tank-mixing mesotrione with this compound improved white clover control compared to either herbicide applied alone. cambridge.org Similarly, combinations of pyrasulfotole and this compound have been shown to effectively control a range of broadleaf weeds in winter wheat, including flixweed, blue mustard, and field pennycress, with good crop safety. researchgate.net
Antagonistic mixtures, however, can lead to reduced weed control efficacy, particularly for grass weeds when this compound is mixed with graminicides. cambridge.orgcapes.gov.br The control of barnyardgrass, green foxtail, large crabgrass, and shattercane was reduced when this compound was mixed with fluazifop-P, quizalofop-P, or sethoxydim. capes.gov.br This necessitates careful consideration of tank-mix partners to avoid compromising the control of target grass species. In some cases, the antagonism can be overcome by sequential applications, where this compound and the graminicide are applied several days apart. cambridge.org
Crop selectivity is also a critical factor. While some mixtures, like pyrasulfotole and this compound, have demonstrated good tolerance in crops such as winter wheat and grain sorghum with minimal injury, other combinations can increase the risk of crop damage. researchgate.net Additives and fertilizers mixed with this compound and atrazine can increase leaf burn on crops. epa.govepa.gov Producers of specific crops, like certain inbred lines of seed corn, are advised to verify tolerance to this compound combinations. epa.gov
Table 2: Effect of this compound Mixtures on Weed Control
| This compound Mixture | Target Weed(s) | Observed Effect on Control | Reference(s) |
|---|---|---|---|
| + Mesotrione | Common Ragweed, Common Lambsquarters | Synergistic | cambridge.org |
| + Mesotrione | White Clover | Improved Control | cambridge.org |
| + Tolpyralate | Wild Mustard | Improved Control | cambridge.org |
| + Pyrasulfotole | Flixweed, Blue Mustard, Field Pennycress | Effective Control (≥98%) | researchgate.net |
| + Sethoxydim | Barnyardgrass | Reduced Control | cambridge.org |
| + Quizalofop-P | Texas Panicum, Large Crabgrass, Yellow Foxtail | Reduced Control (Antagonism) | cambridge.org |
| + Fluazifop-P | Large Crabgrass, Yellow Foxtail | Reduced Control (Antagonism) | cambridge.org |
Table 3: List of Compound Names
| Compound Name |
|---|
| 2,4-D |
| Atrazine |
| Bentazon |
| This compound |
| This compound octanoate (B1194180) |
| Carfentrazone |
| Clethodim |
| Clodinafop-propargil |
| Dicamba (B1670444) |
| Diflufenican |
| Diuron |
| Fenoxaprop-P |
| Fluazifop-P |
| Fluorochloridone |
| Glufosinate |
| Glyphosate |
| Halauxifen-methyl |
| Haloxyfop |
| Imazamox |
| Imazaquin |
| Imazethapyr |
| Iodosulfuron |
| Ioxynil |
| MCPA |
| Mesotrione |
| Metribuzin |
| Metsulfuron-methyl |
| Nitisinone |
| Pendimethalin |
| Picolinafen |
| Pinoxaden |
| Prosulfuron |
| Pyrasulfotole |
| Piroxsulam |
| Quizalofop-P |
| Sethoxydim |
| Simazine |
| Sulcotrione |
| Sulfentrazone |
| Tembotrione |
| Tolpyralate |
| Topramezone |
| Triclopyr |
Regulatory Science and Risk Management in Academic Research
Frameworks for Pesticide Risk Assessment and Re-registration (e.g., EPA Reregistration Eligibility Decisions, EFSA Peer Review)
The regulatory oversight of pesticides like bromoxynil involves comprehensive risk assessment and re-registration frameworks established by national and international bodies. In the United States, the Environmental Protection Agency (EPA) manages this process, while in the European Union, the European Food Safety Authority (EFSA) plays a central role.
The U.S. EPA's framework for re-evaluating existing pesticides is mandated by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). Pesticides registered before November 1, 1984, must undergo a reregistration process to ensure they meet contemporary scientific and regulatory standards. epa.gov This process entails a thorough review of a comprehensive set of studies on human health and environmental effects submitted by the pesticide manufacturers. epa.gov The culmination of this review is the Reregistration Eligibility Decision (RED) document, which outlines the agency's assessment and its determination of which pesticidal uses are eligible for reregistration. policycommons.netgovinfo.gov
Table 1: Regulatory Frameworks for this compound Assessment
| Regulatory Body | Framework/Process | Key Document/Output | Focus of Assessment |
|---|---|---|---|
| U.S. EPA | Reregistration under FIFRA | Reregistration Eligibility Decision (RED) | Evaluation of health and environmental data to ensure compliance with current standards. epa.govpolicycommons.netgovinfo.gov |
| EFSA (EU) | Peer Review under Regulation (EC) No 1107/2009 | EFSA Conclusion | Assessment of whether the active substance meets the approval criteria for placing on the market. nih.govnih.gov |
Evaluation of Scientific Data for Regulatory Decisions and Renewal of Approval
The evaluation of scientific data is the cornerstone of regulatory decisions regarding the approval and continued use of pesticides. Both the EPA and EFSA rely on extensive data packages to make their determinations.
In its 1998 RED for this compound, the EPA reviewed a substantial database covering the human health and environmental effects of the herbicide. epa.govgovinfo.gov This included data on developmental toxicity, which led to the voluntary cancellation of this compound butyrate (B1204436) registrations in 1989. epa.gov The agency determined that with the required mitigation measures, the remaining uses of this compound would not pose unreasonable risks. epa.gov As part of its more recent Registration Review, the EPA's Health Effects Division (HED) conducted a human health draft risk assessment in 2018, evaluating all existing registrations of this compound and its esters. regulations.gov This assessment considered dietary, occupational, and aggregate exposure to determine if the registered uses continued to meet the FIFRA standard for registration. regulations.govregulations.gov
The EFSA peer review identified several critical areas of concern based on the scientific data. chemycal.com A significant finding was the proposal to classify this compound and its esters as toxic for reproduction category 1B. nih.govnih.gov This classification triggered a critical area of concern regarding the approval criteria outlined in Annex II of Regulation (EC) No 1107/2009. nih.gov Furthermore, toxic effects on endocrine organs were observed in the available data, raising concerns about potential endocrine-disrupting properties. nih.govnih.gov
Due to these unresolved concerns, it was concluded that it had not been established that the approval criteria were met for one or more representative uses. agrinfo.eueuropa.eu Consequently, the European Commission proposed the non-renewal of the approval of this compound. indiantradeportal.inchemycal.comagropages.com This decision was based on the first evaluation of the substance under Regulation (EC) No 1107/2009, as it was previously approved under the earlier Directive 91/414/EEC. indiantradeportal.inchemycal.com The non-renewal meant that Member States were required to withdraw authorizations for plant protection products containing this compound. indiantradeportal.ineuropa.eu
Table 2: Key Scientific Findings in this compound Regulatory Reviews
| Regulatory Body | Key Finding/Concern | Regulatory Outcome | Reference |
|---|---|---|---|
| EFSA (EU) | Proposed classification as toxic for reproduction category 1B. | Critical area of concern identified. | nih.govnih.gov |
| EFSA (EU) | Observed toxic effects on endocrine organs. | Concern regarding potential endocrine disrupting properties. | nih.govnih.gov |
| European Commission | Approval criteria under Regulation (EC) No 1107/2009 not met. | Non-renewal of approval for this compound. | indiantradeportal.inchemycal.comagrinfo.eueuropa.eu |
| U.S. EPA (1998) | Developmental toxicity concerns for this compound butyrate. | Voluntary cancellation of butyrate ester registrations. | epa.gov |
Necessity Assessments in the Context of Plant Health Dangers
In specific situations where a substance that does not meet the standard approval criteria is considered essential for agriculture, regulatory frameworks may allow for a "necessity assessment." This was the case for this compound in the EU.
Following the identification of concerns during the peer review, the European Commission requested EFSA to provide scientific assistance regarding the necessity of this compound as a herbicide. nih.goveuropa.eu This evaluation was conducted under Article 4(7) of Regulation (EC) No 1107/2009, which allows for the approval of a substance necessary to control a serious danger to plant health that cannot be contained by other available means, including non-chemical methods. nih.goveuropa.eunih.gov
The assessment, which summarized the outcomes for different uses across 11 Member States, was based on data submitted by the applicant. nih.goveuropa.eu The evaluation demonstrated that while a wide range of alternative herbicide active substances to control broadleaved weeds are generally available, there were specific uses for which no sufficient chemical alternatives to this compound existed. nih.goveuropa.eunih.gov
Table 3: Summary of this compound Necessity Assessment in the EU
| Assessment Component | Finding | Reference |
|---|---|---|
| Chemical Alternatives | A wide range of alternatives are available for general use, but for some specific uses, no sufficient chemical alternatives exist. | nih.goveuropa.eunih.gov |
| Non-Chemical Alternatives | A wide range of non-chemical methods are available but often have lower efficacy or economic limitations. | nih.goveuropa.eunih.gov |
| Combined Approaches | A combination of chemical and non-chemical methods is often possible. | europa.eu |
| Regulatory Conclusion | Derogation for essential use was not granted due to health concerns. | chemycal.com |
Advanced Research Directions and Emerging Topics
Development of Novel and More Sensitive Analytical Techniques
The accurate detection and quantification of bromoxynil in environmental matrices are crucial for monitoring its fate and ensuring regulatory compliance. While established methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS) are commonly used, research is ongoing to develop even more sensitive and rapid analytical techniques. The goal is to achieve lower limits of detection (LOD) and quantification (LOQ), enabling the detection of trace levels of this compound and its metabolites in complex samples like soil, water, and food products.
Advanced oxidation processes (AOPs) are also being investigated, not for detection, but for the degradation of this compound in contaminated water. researchgate.netmdpi.comnih.gov These processes generate highly reactive hydroxyl radicals that can break down the herbicide into less harmful substances. mdpi.com Theoretical studies using quantum chemical calculations are helping to elucidate the degradation mechanisms of this compound through processes like ozonation. researchgate.net
Future research in this area is likely to focus on the development of biosensors and other portable analytical devices for real-time, on-site monitoring of this compound residues.
Investigating Sublethal and Chronic Effects on Non-Target Organisms at the Molecular and Systems Level
While acute toxicity studies provide valuable information, there is a growing need to understand the sublethal and chronic effects of this compound on non-target organisms. This research extends beyond mortality to investigate subtle but significant impacts on physiology, reproduction, and behavior at the molecular and systems levels.
For aquatic ecosystems, studies have provided some data on the chronic toxicity of this compound and its esters to fish and invertebrates. For instance, for the fathead minnow (Pimephales promelas), a No-Observed-Effect Concentration (NOEC) and a Lowest-Observed-Effect-Concentration (LOEC) have been established for its octanoate (B1194180) ester.
Table 1: Chronic Toxicity of this compound Octanoate to Fathead Minnow (Pimephales promelas)
| Exposure Duration | Endpoint | Concentration (µg/L) |
|---|---|---|
| 35 days | NOEC | 3.4 |
| 35 days | LOEC | 5.7 |
| 21 days (embryos and larvae) | NOEC | 9.0 |
Future research will likely employ advanced techniques such as transcriptomics, proteomics, and metabolomics to identify molecular biomarkers of this compound exposure and to understand the pathways through which it exerts its effects. Investigating the potential for endocrine disruption and transgenerational effects in various non-target species is also a key area for future studies.
Detailed Studies on Microbial Community Dynamics and Resilience in Response to Herbicide Application
The soil microbiome plays a critical role in nutrient cycling and the degradation of xenobiotics, including herbicides. The application of this compound can influence the structure and function of these microbial communities. Research has shown that this compound can lead to shifts in bacterial diversity and abundance. researchgate.netnih.govnih.gov
Studies have demonstrated that the impact of this compound on microbial communities can be dose-dependent. At lower application rates, microbial communities may show resilience, with degradation of the herbicide proceeding relatively quickly. nih.gov However, at higher concentrations, this compound can have an inhibitory effect, leading to a lag in degradation and more significant alterations in the microbial population. researchgate.netnih.gov For example, one study found that repeated applications of 10 mg kg-1 of this compound resulted in rapid degradation, while applications of 50 mg kg-1 led to an increased degradation time. researchgate.netnih.gov The presence of a readily available carbon source, such as glucose, has been shown to stimulate the co-oxidative degradation of this compound. nih.gov
Future research will likely utilize metagenomic and metatranscriptomic approaches to gain a more comprehensive understanding of the functional responses of microbial communities to this compound. frontiersin.org This includes identifying the key microbial players and enzymatic pathways involved in its degradation and assessing the long-term consequences of its use on soil health and ecosystem services.
Table 2: Effect of Repeated this compound Application on Degradation Time in Soil
| Application Rate (mg kg-1) | Application Number | Time for 50% Degradation (days) |
|---|---|---|
| 10 | 1st | 6.4 |
| 3rd | 4.9 | |
| 50 | 1st | 7 |
| 3rd | 28 |
Predictive Modeling of Herbicide Interactions and Resistance Evolution
The evolution of herbicide resistance in weed populations is a significant threat to sustainable agriculture. Predictive modeling is becoming an increasingly important tool for understanding the factors that drive resistance and for developing effective management strategies. awsjournal.orgcambridge.orgnih.govcore.ac.ukcabidigitallibrary.orgcambridge.orgnih.govucdavis.edu
Models for predicting this compound resistance evolution would need to incorporate a variety of factors, including:
Weed biology and genetics: This includes the initial frequency of resistance alleles, the mode of inheritance of resistance, and the fitness of resistant versus susceptible plants. cambridge.orgcabidigitallibrary.orgcambridge.orgucdavis.edu
Agronomic practices: Crop rotation, tillage, and the use of other weed control methods can all influence the selection pressure for resistance. awsjournal.orgcore.ac.uknih.gov
Herbicide application parameters: The dose, timing, and frequency of this compound application are critical determinants of selection intensity.
Research has also shown that this compound can have synergistic or antagonistic interactions when mixed with other herbicides. Understanding these interactions is crucial for designing effective herbicide tank mixes.
Future research in this area will focus on developing and validating more sophisticated, spatially explicit models that can simulate the evolution and spread of this compound resistance at the landscape level. These models will be invaluable for designing proactive resistance management strategies.
Development of Integrated Weed Management Strategies in the Context of this compound Resistance
In response to the growing threat of herbicide resistance, there is a strong emphasis on the development and implementation of Integrated Weed Management (IWM) strategies. frontiersin.orgresearchgate.netresearchgate.net IWM combines multiple weed control tactics to reduce the reliance on any single method, thereby minimizing the selection pressure for resistance.
For managing this compound resistance, IWM strategies may include:
Herbicide rotation and mixtures: Rotating this compound with herbicides that have different modes of action is a cornerstone of resistance management. ahdb.org.uk Tank-mixing this compound with other compatible herbicides can also be an effective strategy. hb-p.com
Cultural practices: The use of cover crops, adjusting planting dates, and optimizing crop competition can help to suppress weed growth and reduce the need for herbicide applications.
Mechanical and physical control: Tillage and manual weeding can be used to control weeds that have escaped herbicide treatments.
The development of this compound-resistant crops has provided an additional tool for weed management in certain cropping systems. cambridge.orgresearchgate.netcotton.orgcambridge.org However, it is crucial to integrate the use of these crops into a comprehensive IWM program to ensure their long-term efficacy.
Research into Bioremediation Technologies for this compound Contamination
Bioremediation offers a promising and environmentally friendly approach for the cleanup of sites contaminated with this compound. This technology harnesses the metabolic capabilities of microorganisms to degrade the herbicide into less toxic compounds. ethz.ch
Several bacterial species have been identified that can degrade this compound. For example, Agrobacterium radiobacter has been shown to degrade this compound in biofilm reactors. nih.gov The bacterium Flavobacterium sp. can metabolize this compound, and the enzymes involved in this process have been studied. nih.govresearchgate.net The degradation of this compound often involves the cleavage of the nitrile group and subsequent breakdown of the aromatic ring. wikipedia.orgresearchgate.netrsc.org The half-life of this compound in soil is approximately two weeks, although this can be influenced by soil properties such as clay and organic matter content. wikipedia.orgcanada.ca
Future research in this area will focus on:
Identifying and isolating novel microorganisms with enhanced this compound-degrading capabilities.
Optimizing the conditions for microbial degradation, such as nutrient availability and aeration.
Developing and applying bioremediation technologies, such as biopiles and biofilters, for the treatment of contaminated soil and water.
Q & A
Q. What are the key physicochemical properties of bromoxynil relevant to experimental design?
this compound (C₇H₃Br₂NO) is a phenolic herbicide with a molecular weight of 276.913 g/mol and a CAS Registry Number of 1689-84-5. Its enthalpy of formation (ΔfH°solid) is reported as -207.8 kJ/mol, though this value is flagged as uncertain . Researchers should note its solubility in organic solvents (e.g., acetone: 170 g/L) and low water solubility (0.03 mg/L at pH 7), which influence formulation and environmental behavior . Methodologically, thermodynamic data from NIST should be cross-validated due to inconsistencies in literature values .
Q. How should randomized complete block designs be applied in this compound efficacy trials?
Standardized field studies use randomized complete block designs with factorial treatment arrangements (e.g., graminicide rates × this compound application timing) and 3–4 replications to minimize spatial variability . For example, trials evaluating this compound at 0.28–1.68 kg/ha combined with graminicides (e.g., clethodim) require partitioning variance via ANOVA and separating means with Fisher’s Protected LSD test (P = 0.05) . Data transformation (e.g., arcsine square root) may be tested but often non-transformed data suffice .
Q. What HPLC parameters are optimal for this compound quantification in environmental samples?
Method 1661 recommends reverse-phase HPLC with a C18 column, mobile phase of acetonitrile/water (70:30 v/v), flow rate of 1.0 mL/min, and UV detection at 254 nm. Inject 40 µL of sample, with this compound eluting at ~8.2 min . Calibration curves (1–100 µg/L) should use internal standards to correct for matrix effects in wastewater .
Advanced Research Questions
Q. How can contradictions in this compound toxicity data be resolved during risk assessment?
Discrepancies in toxicity thresholds (e.g., mitochondrial uncoupling in humans vs. plants) require mechanistic studies. In vitro assays using isolated liver mitochondria can quantify oxidative phosphorylation inhibition . Epidemiological data from poison centers (e.g., NSW PIC) highlight fatal doses >1.5 g/kg in humans, but extrapolation to chronic exposure needs in vivo models (rodent LD₅₀: 260 mg/kg) . Meta-analyses should account for metabolite variability (e.g., this compound octanoate’s higher lipophilicity) .
Q. Why does this compound persist in human plasma months post-application despite its short environmental half-life?
A Saskatchewan cohort study detected this compound in 19.3% of participants 5 months post-application, suggesting slow hepatic metabolism or undocumented exposure pathways (e.g., contaminated groundwater) . Researchers should pair LC-MS/MS biomonitoring with geospatial analysis of soil residues and assess cytochrome P450 isoforms (e.g., CYP2C19) responsible for detoxification .
Q. Which microbial taxa drive this compound degradation in agricultural soils?
Stable isotope probing (¹³C-bromoxynil) identified Achromobacter and Nocardioides as keystone degraders, achieving 48–76% mineralization in amended soils . Enrichment cultures should use minimal media with this compound (100 mg/L) as the sole carbon source, followed by 16S rRNA/qPCR tracking. Degradation pathways involve hydrolytic cleavage of the nitrile group to 3,5-dibromo-4-hydroxybenzoic acid .
Q. How do herbicide mixtures affect this compound’s efficacy and crop safety?
In winter wheat, this compound + MCPA (0.75 lb/ac) provided 100% control of Capsella bursa-pastoris, while solo this compound caused 8% transient chlorosis . Synergistic interactions (e.g., this compound + thifensulfuron-methyl) require dose-response models (e.g., Colby’s method) to optimize ratios. Trials must report adjuvant use (e.g., 0.25% nonionic surfactant) and monitor crop recovery post-injury .
Q. What adsorbents are most effective for this compound removal in water treatment?
Organo-bentonites modified with hexadecyltrimethylammonium (Clay-HDTBP) removed 90% of this compound at 5 mg/L, outperforming unmodified clay (8%). Optimal pH is 4–6, where this compound exists in its neutral form (pKa = 4.1) . Adsorption isotherms (Langmuir model) show capacity declines at >25 mg/L due to site saturation. Post-adsorption, ultrasonic extraction recovers >85% for analytical validation .
Key Methodological Recommendations
- Field Trials: Use factorial designs with ≥3 replications and report transformation protocols for non-normal data .
- Analytical Chemistry: Validate HPLC methods with spike-recovery tests (85–115% acceptable) .
- Risk Assessment: Integrate biomonitoring (plasma LC-MS/MS) with soil residual analysis to identify exposure pathways .
- Environmental Remediation: Optimize adsorbent pH and dosage using Langmuir isotherms .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
